
Ormetoprim-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ormetoprim-d6 is a biochemical used for proteomics research . It is the labelled analogue of Ormetoprim, which is an antibiotic that inhibits dihydrofolate reductase .
Synthesis Analysis
Ormetoprim is a diaminopyrimidine-based inhibitor of dihydrofolate reductase, the enzyme responsible for NADPH-dependent reduction of 7,8-dihydrofolate to 5,6,7,8-tetrahydrofolate . This inhibition results in the interference in folic acid production . Ormetoprim, weakly antibacterial by itself, can act as a potentiator by cotreatment with sulfadimethoxine, which in turn prevents the formation of folinic acid .
Molecular Structure Analysis
The molecular formula of this compound is C14H12D6N4O2 . The molecular weight is 280.36 .
Chemical Reactions Analysis
Ormetoprim is a reversible inhibitor of dihydrofolate reductase . It prevents the synthesis of bacterial DNA and ultimately continued bacterial survival .
Physical and Chemical Properties Analysis
Ormetoprim has a density of 1.2±0.1 g/cm3, a boiling point of 521.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 78.4±0.3 cm3, and it has 6 H bond acceptors and 4 H bond donors .
Wissenschaftliche Forschungsanwendungen
Photodegradation in Aquaculture Environments
Ormetoprim (OMP), approved for use in the United States for disease prevention in freshwater aquaculture, has been the subject of research focusing on its stability and degradation under various environmental conditions. Studies have shown that OMP's photodegradation is significantly influenced by dissolved organic matter (DOM), particularly the fulvic acid fraction from eutrophic aquaculture ponds and nearby streams. This indirect photodegradation pathway involves hydroxyl radicals, singlet oxygen attack, and reactions with triplet excited-state DOM, highlighting the environmental dynamics affecting OMP's persistence and efficacy (Guerard & Chin, 2012).
Environmental Stability and Aquatic Fate
Further research into OMP, often used in combination with sulfadimethoxine (SDM) in aquaculture, has investigated its environmental fate, including stability under various conditions and interactions with substrates. Findings indicate that OMP, along with SDM, remains stable across a range of salinities and pH levels for extended periods. This stability, however, is affected by factors such as temperature and the presence of certain substrates, such as bentonite clay, which can reduce OMP concentrations. Such studies underscore the complex factors influencing OMP's behavior in aquatic environments and its potential long-term environmental impact (Bakal & Stoskopf, 2001).
Sorption and Transport in Soils
The environmental behavior of OMP extends to its interaction with soils, where its sorption dynamics have been explored. Research indicates that OMP's sorption in soil and sand can vary significantly, with findings suggesting that it sorbs more strongly than SDM, potentially affecting its mobility and bioavailability in the environment. Such studies are crucial for understanding the potential risks associated with the use of OMP in agriculture and its subsequent presence in terrestrial and aquatic ecosystems (Sanders et al., 2008).
Implications for Drug Resistance
On a molecular level, research has also addressed the implications of OMP use in relation to antibiotic resistance. A study focusing on novel trimethoprim resistance genes identified in bacteria offers insights into the challenges of managing antibiotic resistance in clinical and environmental contexts. Understanding the genetic mechanisms underlying resistance can inform strategies to mitigate the spread of resistant pathogens, an area indirectly related to the use of antimicrobial agents like OMP in both medical and veterinary applications (Tagg et al., 2018).
Wirkmechanismus
Target of Action
Ormetoprim-d6, like other diaminopyrimidines, primarily targets bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF) . This enzyme plays a crucial role in the synthesis of bacterial DNA and proteins, and its inhibition leads to the prevention of bacterial survival .
Mode of Action
This compound inhibits the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) by bacterial cells . This inhibition blocks the synthesis of bacterial DNA and RNA, leading to bacterial cell death . When combined with sulfadimethoxine, a sulfonamide antibiotic that also inhibits bacterial synthesis of folic acid, the efficacy of sulfadimethoxine is potentiated, providing increased efficacy, a broadened spectrum of activity, and reduction in the rate of resistance development .
Biochemical Pathways
The action of this compound affects the folic acid metabolism pathway in bacteria. By inhibiting the enzyme DHFR, it prevents the conversion of DHF to THF, a necessary cofactor for the synthesis of nucleic acids and proteins . This disruption of the folic acid pathway leads to the inhibition of bacterial growth and survival .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest that it may be rapidly absorbed and excreted predominantly as the unchanged drug . The high degree of tubular reabsorption results in slow renal excretion, providing a blood reservoir of the drug . This allows this compound to maintain higher blood levels than most other long-acting sulfonamides .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and survival. By blocking the synthesis of bacterial DNA and proteins through the disruption of the folic acid pathway, it effectively prevents the proliferation of bacteria . When used in combination with sulfadimethoxine, it can treat a wide range of bacterial infections, including those resistant to some sulfonamides .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Ormetoprim-d6 interacts with various biomolecules, primarily enzymes such as dihydrofolate reductase . The nature of these interactions involves the inhibition of the enzyme, which plays a crucial role in the synthesis of folic acid .
Cellular Effects
Its unlabelled counterpart, Ormetoprim, is known to influence cell function by inhibiting the synthesis of folic acid, which is essential for cell growth and division .
Molecular Mechanism
This compound, like Ormetoprim, exerts its effects at the molecular level by inhibiting dihydrofolate reductase . This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in the synthesis of nucleotides required for DNA replication .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of such substances can change over time, depending on factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to the synthesis of folic acid, given its inhibition of dihydrofolate reductase
Transport and Distribution
The transport and distribution of any substance within cells and tissues can be influenced by various factors, including transporters, binding proteins, and the substance’s chemical properties .
Subcellular Localization
The subcellular localization of a substance can influence its activity or function, and can be directed by factors such as targeting signals or post-translational modifications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ormetoprim-d6 involves the deuteration of Ormetoprim, which is a dihydrofolate reductase inhibitor. The deuteration is carried out using deuterated reagents to obtain Ormetoprim-d6.", "Starting Materials": ["Ormetoprim", "Deuterated reagents"], "Reaction": [ "Step 1: Dissolve Ormetoprim in a deuterated solvent.", "Step 2: Add deuterated reagents to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a specific time.", "Step 4: Isolate and purify the product using standard techniques such as column chromatography, recrystallization, and/or distillation.", "Step 5: Analyze the product using spectroscopic techniques such as NMR and mass spectrometry to confirm the incorporation of deuterium." ] } | |
CAS-Nummer |
1346602-49-0 |
Molekularformel |
C14H18N4O2 |
Molekulargewicht |
280.361 |
IUPAC-Name |
5-[[2-methyl-4,5-bis(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)/i2D3,3D3 |
InChI-Schlüssel |
KEEYRKYKLYARHO-XERRXZQWSA-N |
SMILES |
CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC |
Synonyme |
2,4-Diamino-5-(6-methylveratryl)pyrimidine-d6; 2,4-Diamino-5-[2-methyl-4,5-_x000B_(dimethoxy-d6)benzyl]pyrimidine; Diamino-5-(6-methylveratryl)pyrimidine-d6; NSC 95072-d6; Ormethoprim-d6; Ro 5-9754-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


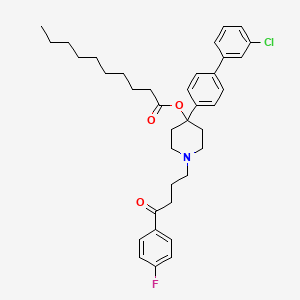

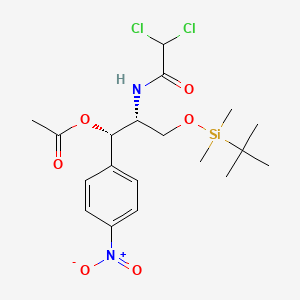

![3,5,6-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B584368.png)
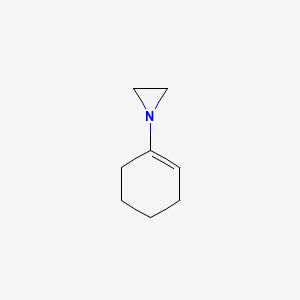
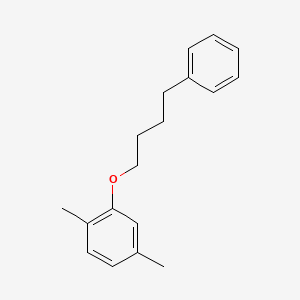
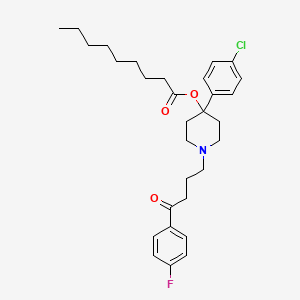
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)

